毛茛素

描述

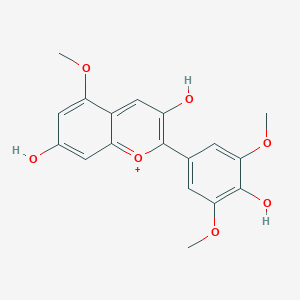

Capensinidin (Cp) is an O-methylated anthocyanidin . It is a water-soluble, blue-red plant dye . It is a 5-methoxy analog of malvidin and has been obtained from Plumbago capensis .

Molecular Structure Analysis

Capensinidin has a molecular formula of C18H17O7 . Its structure includes a benzopyran-1-ium core, which is substituted with hydroxy and methoxy groups .科学研究应用

Medicine

Capensinidin has shown potential in the field of medicine. It has been found to have similar binding energies to certain proteins as other flavonoids, indicating that it could be a potential lead for drug candidates . This suggests that Capensinidin could be used in the development of new treatments for diseases such as Alzheimer’s and Parkinson’s .

Food Industry

In the food industry, Capensinidin could be used as a natural additive. The use of natural additives is becoming increasingly important as the industry moves towards healthier formulations . Capensinidin, being a natural compound, could contribute to this trend.

Cosmetics

The use of natural compounds in cosmetic formulations is gaining popularity due to their biocompatible, safe, and eco-friendly character . Capensinidin, being a natural, water-soluble dye, could potentially be used in cosmetic products to provide color.

Agriculture

While specific applications of Capensinidin in agriculture are not well-documented, the use of natural compounds in this field is a growing area of interest . Capensinidin could potentially be used in the development of natural pesticides or fertilizers.

Textile Industry

In the textile industry, natural dyes are often preferred for their lack of harmful chemicals . Capensinidin, being a natural, water-soluble dye, could potentially be used in the dyeing of textiles.

Biotechnology

In the field of biotechnology, Capensinidin could potentially be used in various ways. For example, it could be used in the development of new bioengineered ingredients . Additionally, its potential medicinal properties could be explored further through biotechnological methods .

Environmental Science

While specific applications of Capensinidin in environmental science are not well-documented, the use of natural compounds in this field is a growing area of interest . For example, Capensinidin could potentially be used in the development of natural methods for pollution control or waste management.

作用机制

Target of Action

Capensinidin is an O-methylated anthocyanidin . Anthocyanidins are a type of flavonoid, a class of compounds with potential antioxidant and health benefits. They are commonly found in fruits and vegetables, and contribute to the blue-red color of many fruits and flowers . .

Biochemical Pathways

Anthocyanidins like capensinidin are known to be involved in the regulation of oxidative stress and inflammation, suggesting that they may affect pathways related to these processes .

Pharmacokinetics

As a water-soluble compound , it is expected to have different pharmacokinetic properties compared to fat-soluble compounds. The impact of these properties on Capensinidin’s bioavailability is currently unknown.

Result of Action

Anthocyanidins like capensinidin are known to have potential antioxidant and anti-inflammatory effects , suggesting that Capensinidin may have similar effects.

属性

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLVPQXQQPMCKK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331604 | |

| Record name | Capensinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19077-85-1 | |

| Record name | Capensinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

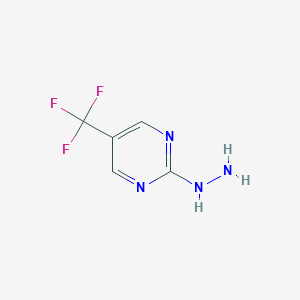

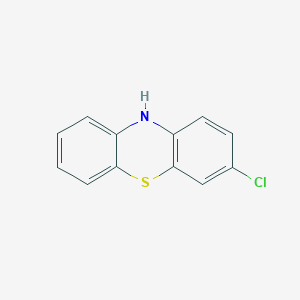

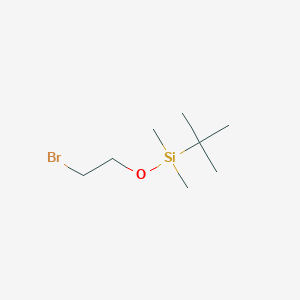

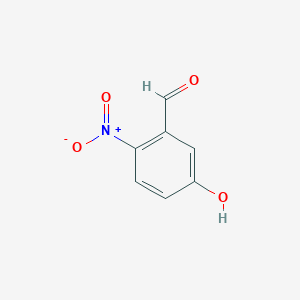

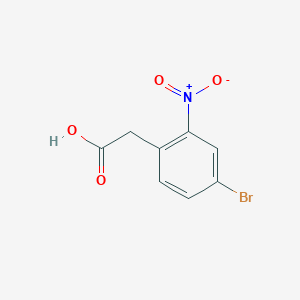

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

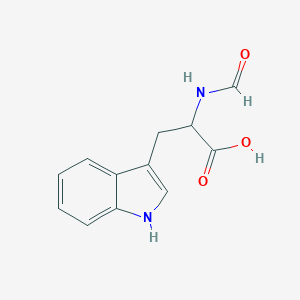

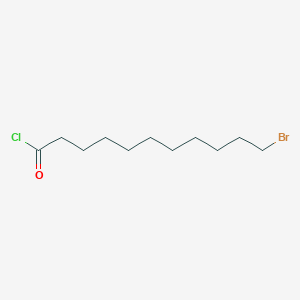

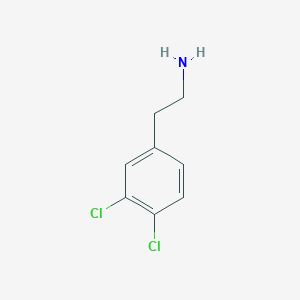

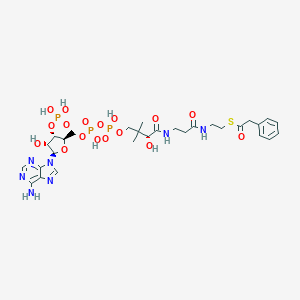

Feasible Synthetic Routes

Q & A

Q1: What is unique about the structure of capensinidin compared to other anthocyanidins, and how does this impact its properties?

A1: Capensinidin is a unique anthocyanidin because it possesses two methoxy groups at the 5 and 7 positions of its A-ring, resulting in no free hydroxyl groups in these positions []. This structural feature differentiates it from most other naturally occurring anthocyanidins, which typically have at least one free hydroxyl group in the A-ring. The presence of methoxy groups instead of hydroxyl groups prevents the formation of tautomeric quinonoidal bases (anhydrobases), which are commonly observed in other anthocyanins []. This structural difference might influence capensinidin's color, stability, and potential biological activity compared to other anthocyanidins.

Q2: What potential therapeutic benefits has capensinidin demonstrated in computational studies, and what mechanisms might be responsible for these effects?

A2: In silico docking studies have suggested that capensinidin may be a promising lead compound for developing treatments for neurodegenerative diseases like Parkinson's disease []. These studies showed that capensinidin exhibits favorable binding energies to target proteins involved in Parkinson's disease pathogenesis, comparable to known standard reference compounds []. While the exact mechanisms of action remain to be elucidated, it is plausible that capensinidin's ability to interact with these specific protein targets could contribute to its potential neuroprotective effects. Further research, including in vitro and in vivo studies, is necessary to confirm these initial computational findings and explore the therapeutic potential of capensinidin for neurodegenerative diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。